N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O3S/c22-21(23,24)29-19-9-11-20(12-10-19)30(27,28)26(16-18-8-4-5-14-25-18)15-13-17-6-2-1-3-7-17/h1-12,14H,13,15-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMAJIDIYPQIAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural elements:
- Phenethyl group : A common moiety in pharmacologically active compounds.
- Pyridine ring : Known for its role in biological activity and interaction with various receptors.
- Trifluoromethoxy group : Enhances lipophilicity and may influence binding affinity to biological targets.
The precise mechanism of action for this compound is not fully elucidated, but it is hypothesized to interact with specific enzymes or receptors:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in inflammatory processes or signal transduction pathways.
- Receptor Modulation : It could modulate receptor activity, influencing physiological responses related to pain, inflammation, or other conditions.
Antimicrobial Activity
Recent studies have indicated that similar sulfonamide derivatives exhibit significant antimicrobial properties. For example, N-pyridin-3-yl-benzenesulfonamide has shown efficacy against various bacterial strains, suggesting that this compound may possess similar attributes .
Antiproliferative Effects
Compounds with similar structural motifs have demonstrated antiproliferative activity against cancer cell lines. Research on related compounds indicates that the presence of the pyridine and trifluoromethoxy groups can enhance cytotoxicity against specific cancer types .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-pyridin-3-yl-benzenesulfonamide | Staphylococcus aureus | 12.5 | Bacterial cell wall synthesis inhibition |
| Related Triazole Compound | HeLa (cervical cancer) | 5.0 | Induction of apoptosis |
Case Studies
- Anti-inflammatory Activity : In vivo studies with similar compounds have shown significant reductions in inflammatory markers in animal models. For instance, a study involving a pyridine derivative demonstrated decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-induced inflammation models .
- Cytotoxicity Against Cancer Cells : A recent investigation into fluorinated pyridine derivatives revealed potent cytotoxic effects on breast and colon cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest . The potential for this compound to exhibit similar effects warrants further exploration.
Comparison with Similar Compounds
Structural Analogues of 4-(Trifluoromethoxy)benzenesulfonamides
Key analogs and their distinguishing features are summarized below:
Key Observations :
- Electron-Withdrawing Groups : The 4-(trifluoromethoxy) group is common in compounds like 1f and 6 , where it enhances stability but may reduce solubility due to hydrophobicity.
- Synthetic Yields : Compounds with rigid substituents (e.g., bromothiophene in 9 ) achieve higher yields (>80%) compared to flexible N-alkyl analogs (e.g., 6 , 67%) .
Solubility and Crystallinity
- Liquid vs. Solid Forms : Compounds like 6 (liquid) and 9 (solid) highlight how substituents influence physical states. The target compound’s phenethyl group may promote crystallinity, similar to 5c (white solid, 57% purity) .
- Polarity : The pyridin-2-ylmethyl group in the target compound could improve water solubility relative to adamantane-based analogs (e.g., 9c , 10b ), which are highly lipophilic .
Reactivity and Functionalization
- Synthetic Flexibility : The allyl and propargyl groups in 1f enable further functionalization (e.g., cycloadditions), whereas the target compound’s substituents may limit such reactions .
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Direct Sulfonylation of a Secondary Amine Precursor
A widely employed strategy involves the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with a preformed secondary amine, N-phenethyl-N-(pyridin-2-ylmethyl)amine. This one-pot method requires:
- Reactants :
- 4-(Trifluoromethoxy)benzenesulfonyl chloride (1.2 equiv)
- N-Phenethyl-N-(pyridin-2-ylmethyl)amine (1.0 equiv)
- Conditions :
Mechanistic Insight :
The sulfonyl chloride undergoes nucleophilic attack by the secondary amine’s lone pair, forming the sulfonamide bond. Steric hindrance from the two bulky substituents often necessitates extended reaction times compared to primary amine sulfonylation.
Yield : 42–58% after column chromatography (silica gel, hexane/ethyl acetate gradient).
Stepwise Alkylation of 4-(Trifluoromethoxy)Benzenesulfonamide
For cases where the secondary amine precursor is unavailable, a sequential alkylation approach proves effective:
Step 1: Monoalkylation
- Reactants :
- 4-(Trifluoromethoxy)benzenesulfonamide (1.0 equiv)
- Phenethyl bromide (1.1 equiv)
- Conditions :
Intermediate : N-Phenethyl-4-(trifluoromethoxy)benzenesulfonamide (isolated yield: 74%).
Step 2: Second Alkylation
- Reactants :
- N-Phenethyl intermediate (1.0 equiv)
- 2-(Bromomethyl)pyridine (1.2 equiv)
- Conditions :
Yield : 32–45% after recrystallization (ethanol/water).
Optimization of Critical Parameters
Solvent Selection
Polar aprotic solvents like DMF enhance alkylation rates but complicate purification due to high boiling points.
Purification and Characterization
Chromatographic Techniques
Challenges and Mitigation Strategies
Regioselectivity in Alkylation
Competing N- versus O-alkylation when using 2-(bromomethyl)pyridine is mitigated by:
- Employing non-polar solvents (toluene) to disfavor oxonium ion formation
- Using bulky bases (e.g., DBU) to deprotonate sulfonamide selectively
Q & A
Q. What are the optimal synthetic routes for N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide, and how can reaction conditions be optimized for high yield?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Coupling of pyridine-2-ylmethylamine with phenethyl bromide under basic conditions (e.g., K₂CO₃) in DMF at 80°C to form the N-phenethyl-N-(pyridin-2-ylmethyl)amine intermediate.
- Step 2: Sulfonylation using 4-(trifluoromethoxy)benzenesulfonyl chloride in dichloromethane with triethylamine as a base. Optimization includes using palladium catalysts for cross-coupling steps and controlling solvent polarity to enhance yield (≥75%) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
Methodological Answer:
- NMR Spectroscopy: Use ¹H/¹³C NMR (600 MHz) with deuterated DMSO or CDCl₃ for proton/carbon assignment. 2D experiments (COSY, HSQC) resolve overlapping signals from the pyridine and trifluoromethoxy groups .
- X-ray Crystallography: Single-crystal diffraction (Mo-Kα radiation) refined via SHELXL, with TWIN commands for handling twinned data. WinGX facilitates data processing and visualization .
Q. What are the common chemical reactions of this sulfonamide, and how can reaction mechanisms be elucidated?
Methodological Answer:
- Nucleophilic Substitution: Reactivity at the sulfonamide sulfur with Grignard reagents or thiols.
- Oxidation: Formation of sulfonic acid derivatives using H₂O₂ in acetic acid. Mechanisms are studied via kinetic experiments (UV-Vis monitoring) and DFT calculations to map transition states .
Advanced Research Questions
Q. How can molecular docking simulations predict the binding interactions of this compound with biological targets?
Methodological Answer:
Q. How should researchers address discrepancies in crystallographic data refinement using SHELXL?
Methodological Answer:
Q. What strategies resolve conflicting biological activity data across studies on sulfonamide derivatives?
Methodological Answer:
- Assay Standardization: Use positive controls (e.g., known enzyme inhibitors) and replicate experiments under identical conditions (pH, temperature).
- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to compare IC₅₀ values from disparate studies .
Q. How can SAR studies evaluate the impact of substituents (e.g., trifluoromethoxy vs. methoxy) on bioactivity?
Methodological Answer:
- Synthetic Design: Prepare analogs via substituent swapping (e.g., -OCH₃ instead of -OCF₃).
- Testing: Measure inhibition constants (Kᵢ) against target enzymes (e.g., carbonic anhydrase) and correlate with Hammett σ values .
Q. What experimental approaches determine metabolic stability and pharmacokinetics in preclinical studies?
Methodological Answer:
- In Vitro Assays: Microsomal stability tests (rat/human liver microsomes) with LC-MS quantification.
- PK Profiling: Administer IV/PO doses in rodent models; collect plasma for HPLC analysis to calculate t₁/₂ and bioavailability .
Q. How can contradictory reaction yields during synthesis under varying catalytic conditions be reconciled?
Methodological Answer:
- DoE (Design of Experiments): Vary catalyst loading (e.g., Pd(OAc)₂: 2–10 mol%), temperature (60–100°C), and solvent (DMF vs. THF).
- Response Surface Methodology (RSM): Identify optimal conditions via JMP or Minitab software .
Q. What computational methods explore the conformational dynamics of this compound in solution?
Methodological Answer:
- Molecular Dynamics (MD): Simulate in explicit solvent (e.g., TIP3P water) using GROMACS.
- QM/MM: Combine Gaussian (B3LYP/6-31G*) for quantum regions and AMBER for the rest to study torsional flexibility .
Notes
- Avoided consumer/commercial content per guidelines.
- Methods derived from analogous sulfonamide studies in evidence.
- Critical analysis of contradictions (e.g., twinning, assay variability) emphasized.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
